![molecular formula C13H24N2O2 B8190069 (4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190069.png)
(4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine is a derivative of the 1,5-naphthyridine family, which is a class of heterocyclic compounds containing two fused pyridine rings. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diacid or its derivative, followed by cyclization and Boc protection. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomeric form with different biological activities and synthetic applications.
1,6-Naphthyridine: Known for its anticancer properties and use in medicinal chemistry.
1,7-Naphthyridine: Exhibits unique photophysical properties and applications in materials science.
Uniqueness
(4aS,8aR)-1-Boc-octahydro-[1,5]naphthyridine is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields further highlight its importance.
Properties
IUPAC Name |
tert-butyl (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,5-naphthyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASRKUXYJXBNQ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@H]1CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
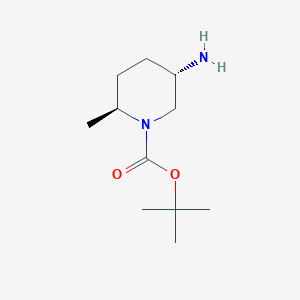
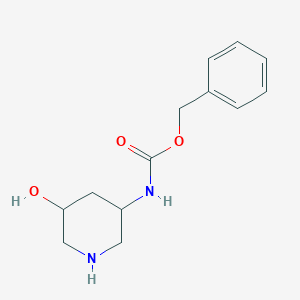
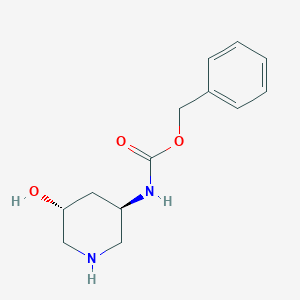
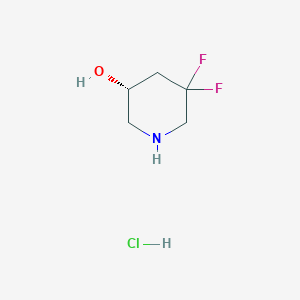
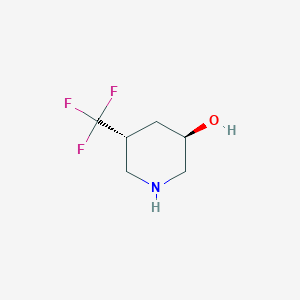
![(1S,2S,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190030.png)
![(1S,2R,5R)-rel-8-Boc-2-methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190037.png)
![(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190044.png)
![(1S,2R,5R)-rel-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B8190045.png)
![trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane](/img/structure/B8190050.png)
![cis-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190053.png)
![trans-1-Boc-octahydro-[1,5]naphthyridine](/img/structure/B8190058.png)
![trans-Decahydro-[1,5]naphthyridine](/img/structure/B8190072.png)
![trans-Decahydro-[1,5]naphthyridine dihydrochloride](/img/structure/B8190078.png)
